molecular formula C15H15F2N3O3 B2898300 4-(3,5-Difluorophenyl)-2-[(3-methoxypropyl)amino]-5-pyrimidinecarboxylic acid CAS No. 1775315-96-2

4-(3,5-Difluorophenyl)-2-[(3-methoxypropyl)amino]-5-pyrimidinecarboxylic acid

Cat. No. B2898300
CAS RN: 1775315-96-2
M. Wt: 323.3
InChI Key: VVKVNNCKBYXRPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3,5-Difluorophenyl)-2-[(3-methoxypropyl)amino]-5-pyrimidinecarboxylic acid is a chemical compound that has gained significant attention in the field of scientific research. This compound is known for its potential applications in the development of new drugs for various diseases.

Mechanism of Action

The mechanism of action of 4-(3,5-Difluorophenyl)-2-[(3-methoxypropyl)amino]-5-pyrimidinecarboxylic acid involves the inhibition of the enzyme dihydroorotate dehydrogenase (DHODH). DHODH is an enzyme that is involved in the de novo synthesis of pyrimidine nucleotides, which are essential for DNA synthesis and cell proliferation. Inhibition of DHODH leads to a decrease in the production of pyrimidine nucleotides, which ultimately leads to the inhibition of cell proliferation.
Biochemical and Physiological Effects:
4-(3,5-Difluorophenyl)-2-[(3-methoxypropyl)amino]-5-pyrimidinecarboxylic acid has been shown to have several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been found to have immunomodulatory effects by regulating the activity of immune cells.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(3,5-Difluorophenyl)-2-[(3-methoxypropyl)amino]-5-pyrimidinecarboxylic acid in lab experiments include its high potency and selectivity for DHODH inhibition. However, this compound has limitations in terms of its solubility and stability, which can make it challenging to work with in certain experimental conditions.

Future Directions

There are several future directions for research on 4-(3,5-Difluorophenyl)-2-[(3-methoxypropyl)amino]-5-pyrimidinecarboxylic acid. One potential direction is the development of new drugs based on this compound for the treatment of various diseases, including cancer and inflammatory diseases. Another direction is the investigation of the immunomodulatory effects of this compound and its potential applications in immunotherapy. Additionally, further research is needed to understand the mechanisms underlying the biochemical and physiological effects of this compound and its potential interactions with other drugs.

Synthesis Methods

The synthesis of 4-(3,5-Difluorophenyl)-2-[(3-methoxypropyl)amino]-5-pyrimidinecarboxylic acid involves the reaction of 3,5-difluoroaniline with 3-methoxypropylamine in the presence of a catalyst. The resulting product is then reacted with ethyl chloroformate to form the intermediate, which is further reacted with potassium cyanate to form the final product.

Scientific Research Applications

4-(3,5-Difluorophenyl)-2-[(3-methoxypropyl)amino]-5-pyrimidinecarboxylic acid has potential applications in the development of new drugs for various diseases. This compound has been found to be effective in inhibiting the growth of cancer cells, particularly lung cancer cells. It has also been shown to have anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

4-(3,5-difluorophenyl)-2-(3-methoxypropylamino)pyrimidine-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F2N3O3/c1-23-4-2-3-18-15-19-8-12(14(21)22)13(20-15)9-5-10(16)7-11(17)6-9/h5-8H,2-4H2,1H3,(H,21,22)(H,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVKVNNCKBYXRPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC1=NC=C(C(=N1)C2=CC(=CC(=C2)F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3,5-Difluorophenyl)-2-[(3-methoxypropyl)amino]pyrimidine-5-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.